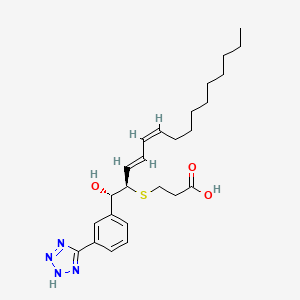
Sulukast
Vue d'ensemble
Description
Sulukast is a potent inhaled leukotriene antagonist . It was found to be effective in preventing both leukotriene and antigen-induced bronchospasm in guinea-pigs . It is a synthetic organic compound .
Molecular Structure Analysis
The molecular formula of Sulukast is C25H36N4O3S . It has an average mass of 472.643 Da and a monoisotopic mass of 472.250824 Da . The structure of Sulukast includes a double-bond stereo and 2 of 2 defined stereocentres .
Physical And Chemical Properties Analysis
Sulukast has 3 hydrogen bond acceptors . Its topological polar surface area is represented by XLogP 8.11 . It does not break any of Lipinski’s rules .
Applications De Recherche Scientifique
Respiratory Diseases
Sulukast has been investigated for its potential to treat respiratory diseases due to its mechanism as a cysteinyl leukotriene receptor antagonist. It was designed to mitigate the effects of leukotrienes C4, D4, and E4, which are involved in the pathophysiology of asthma and other respiratory conditions . However, it’s important to note that the development of Sulukast for these indications has been discontinued.
Immune System Diseases
The drug’s ability to antagonize leukotriene receptors suggests a role in modulating immune responses. Leukotrienes are known to be involved in immune system diseases, and Sulukast could have been a valuable tool in researching new therapeutic approaches for such conditions .
Anti-Inflammatory Applications
In vitro studies have shown that Sulukast can selectively inhibit the actions of leukotrienes on guinea-pig ileal and tracheal preparations, indicating its potential as an anti-inflammatory agent . This could have implications for diseases where inflammation is a key factor.
Metabolic Disease Management
Sulukast has been studied for its effects on blood glucose levels, particularly in the context of type 2 diabetes. Clinical trials have indicated that it can effectively lower blood glucose levels, which points to its potential application in metabolic disease management.
Translational Medicine
The drug has been associated with translational medicine, which bridges the gap between laboratory research and patient care. Sulukast’s discontinued status in clinical development might provide insights into the challenges faced during drug development processes .
Pharmacological Research
The initial pharmacological evaluation of Sulukast provided valuable data on the drug’s selectivity and potency as a leukotriene antagonist. This information is crucial for the development of new drugs with similar or improved profiles .
Drug Development Studies
Sulukast’s journey from its originator organization, Eli Lilly & Co., to the discontinuation of its development offers a case study in drug development. Analyzing the reasons for its discontinuation could provide lessons for future drug development strategies .
Mécanisme D'action
Target of Action
Sulukast is a Cysteinyl Leukotriene Receptor Antagonist (CysLT) . The primary target of Sulukast is the CysLT1 receptor . This receptor plays a crucial role in mediating the effects of leukotrienes, which are lipid mediators involved in inflammatory responses, particularly in the respiratory system .
Mode of Action
Sulukast works by binding to the CysLT1 receptor , thereby blocking the action of leukotrienes . Leukotrienes are substances in the body that are associated with the inflammation and constriction of airway muscles and the accumulation of fluid in the lungs, all of which occur during an asthma attack . By blocking these actions, Sulukast helps to alleviate the symptoms of asthma and other inflammatory conditions .
Biochemical Pathways
The primary biochemical pathway affected by Sulukast is the neuroactive ligand-receptor interaction pathway . By blocking the CysLT1 receptor, Sulukast prevents the binding of leukotrienes, thereby interrupting the signaling pathway and reducing inflammation and bronchoconstriction .
Pharmacokinetics
It is known that similar drugs in this class are typically well-absorbed orally and are extensively metabolized in the liver
Result of Action
The primary result of Sulukast’s action is a reduction in inflammation and bronchoconstriction . This leads to an alleviation of the symptoms of asthma and other inflammatory conditions, such as difficulty breathing, wheezing, and chest tightness .
Safety and Hazards
Propriétés
IUPAC Name |
3-[(1S,2R,3E,5Z)-1-hydroxy-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-2-yl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-22(33-18-17-23(30)31)24(32)20-14-13-15-21(19-20)25-26-28-29-27-25/h10-16,19,22,24,32H,2-9,17-18H2,1H3,(H,30,31)(H,26,27,28,29)/b11-10-,16-12+/t22-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHOSUPSOWQQCB-AFOLHBCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC(C(C1=CC=CC(=C1)C2=NNN=N2)O)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\C=C\[C@H]([C@H](C1=CC=CC(=C1)C2=NNN=N2)O)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulukast | |
CAS RN |
98116-53-1 | |
| Record name | Sulukast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098116531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M652A5186T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,4'R,8a'R)-1-(2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide](/img/structure/B1682633.png)
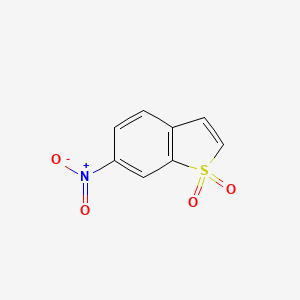
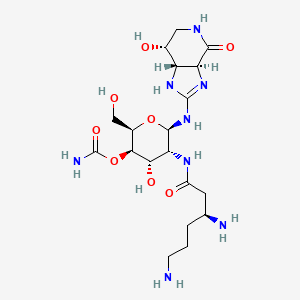

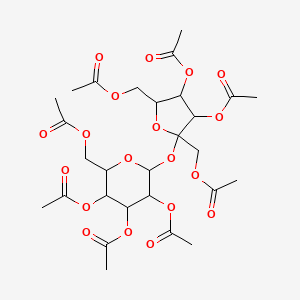
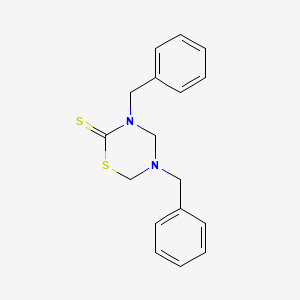

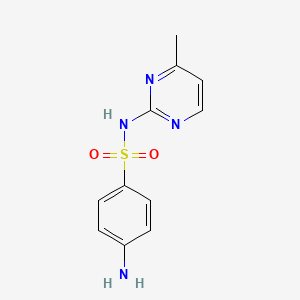




![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)